molecular formula C18H25N3O6 B1259223 Cathestatin C

Cathestatin C

Cat. No.: B1259223
M. Wt: 379.4 g/mol
InChI Key: VZJCKILHZOQLQT-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cathestatin C is a natural product found in Microascus longirostris with data available.

Properties

Molecular Formula

C18H25N3O6

Molecular Weight

379.4 g/mol

IUPAC Name

(2S,3S)-3-[[(2S)-1-(5-aminopentylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid

InChI

InChI=1S/C18H25N3O6/c19-8-2-1-3-9-20-16(23)13(10-11-4-6-12(22)7-5-11)21-17(24)14-15(27-14)18(25)26/h4-7,13-15,22H,1-3,8-10,19H2,(H,20,23)(H,21,24)(H,25,26)/t13-,14-,15-/m0/s1

InChI Key

VZJCKILHZOQLQT-KKUMJFAQSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCCCCCN)NC(=O)[C@@H]2[C@H](O2)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCCCCCN)NC(=O)C2C(O2)C(=O)O)O

Synonyms

cathestatin C
epoxysuccinyl-tyrosyl-cadaverine

Origin of Product

United States

Chemical Reactions Analysis

2.1. Inhibition of Cysteine Proteases

Cathestatin C primarily functions as an inhibitor of cysteine proteases, a class of enzymes that catalyze the hydrolysis of peptide bonds in proteins. The inhibition mechanism involves the formation of a stable complex between this compound and the active site of the cysteine protease.

  • Reaction Mechanism : The reaction can be summarized as follows:

Cysteine Protease+Cathestatin CInhibited Complex\text{Cysteine Protease}+\text{this compound}\rightleftharpoons \text{Inhibited Complex}

This interaction prevents the protease from cleaving its substrate, effectively regulating protein degradation pathways.

2.2. Role in Inflammation and Immune Response

This compound has been shown to modulate inflammatory responses by inhibiting specific proteases involved in immune cell activation and migration.

  • Example Reaction : In the context of inflammation, this compound inhibits cathepsin S, which is involved in the processing of pro-inflammatory cytokines.

Cathepsin S+Cathestatin CInactive Complex\text{Cathepsin S}+\text{this compound}\rightleftharpoons \text{Inactive Complex}

This inhibition reduces the production of inflammatory mediators, highlighting this compound's role in controlling inflammation.

2.3. Interaction with Extracellular Matrix Proteins

This compound also interacts with extracellular matrix components, influencing tissue remodeling and repair processes.

  • Chemical Reaction : The binding of this compound to matrix metalloproteinases (MMPs) is a notable example:

MMP+Cathestatin CMMP Cathestatin Complex\text{MMP}+\text{this compound}\rightleftharpoons \text{MMP Cathestatin Complex}

This complex formation inhibits MMP activity, which is crucial for maintaining tissue integrity during wound healing.

3.1. Structural Insights

Recent studies have provided structural insights into how this compound interacts with cysteine proteases. X-ray crystallography has revealed that the reactive site of this compound fits into the active site of cysteine proteases, demonstrating a lock-and-key mechanism.

3.2. Kinetic Studies

Kinetic analyses indicate that this compound exhibits high affinity for cysteine proteases, with dissociation constants (Kd) in the nanomolar range. This suggests that even low concentrations of this compound can effectively inhibit proteolytic activity.

3.3. Clinical Implications

Elevated levels of this compound have been associated with various pathological conditions, including neurodegenerative diseases and cancer. Research indicates that monitoring this compound levels may serve as a biomarker for disease progression and therapeutic efficacy.

Data Table: Chemical Reactions Involving this compound

Reaction TypeEnzyme/ProteinInhibitory MechanismReference
InhibitionCathepsin SFormation of inactive complex
ModulationMatrix MetalloproteinasesBinding to active site
RegulationVarious cysteine proteasesCompetitive inhibition

Q & A

Q. How can researchers validate the clinical relevance of this compound findings from cell-line models?

  • Use patient-derived xenografts (PDX) or organoids to mimic tumor microenvironments. Correlate in vitro efficacy with clinical biomarkers (e.g., serum cytokine levels). Partner with clinical researchers to access retrospective patient data, ensuring compliance with GDPR/HIPAA regulations .

Tables

Q. Table 1: Common Methodological Pitfalls and Solutions in this compound Research

PitfallSolutionEvidence
Low reproducibility of IC₅₀ valuesStandardize assay buffers and controls
Inconsistent in vivo bioavailabilityUse pharmacokinetic modeling (e.g., PBPK)
Poor derivative solubilityEmploy prodrug strategies or nanoformulations

Q. Table 2: Key Statistical Tests for this compound Data Analysis

Data TypeRecommended TestEvidence
Dose-response curvesNonlinear regression (Prism, R)
Multi-group comparisonsANOVA with Tukey’s correction
Time-seriesMixed-effects models (lme4 in R)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cathestatin C
Reactant of Route 2
Cathestatin C

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